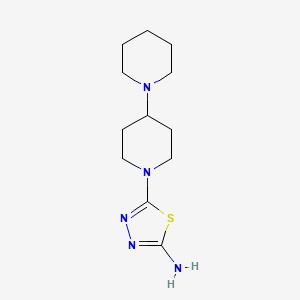

5-(4-Piperidin-1-ylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-(4-piperidin-1-ylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5S/c13-11-14-15-12(18-11)17-8-4-10(5-9-17)16-6-2-1-3-7-16/h10H,1-9H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZQXTXPYMFBSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCN(CC2)C3=NN=C(S3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601222932 | |

| Record name | 5-[1,4′-Bipiperidin]-1′-yl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601222932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941867-27-2 | |

| Record name | 5-[1,4′-Bipiperidin]-1′-yl-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941867-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[1,4′-Bipiperidin]-1′-yl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601222932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Piperidin-1-ylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-(4-Piperidin-1-ylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 5-(4-Piperidin-1-ylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The piperidine moieties can interact with various receptors or enzymes, while the thiadiazole ring can participate in redox reactions or coordinate with metal ions. These interactions can modulate biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key analogues and their properties:

Key Observations:

- Substituent Effects : The target compound’s 4-piperidin-1-ylpiperidin-1-yl group introduces greater steric complexity compared to simpler substituents like pyridinyl or methylpiperidinyl. This may improve target specificity but reduce solubility .

- Hydrogen Bonding : The piperidine-piperidinyl group may increase hydrogen-bond acceptor capacity, favoring interactions with polar residues in enzymatic active sites .

Anticancer Activity:

- Schiff Base Derivatives (): Substitution with fluorophenyl-thiophene moieties demonstrated potent activity against breast cancer (IC₅₀: 1.28 µg/mL), attributed to π-π stacking and hydrophobic interactions .

- Pyridinyl-Bromophenyl Analogues (): N-(4-Bromophenyl)-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine showed moderate activity (IC₅₀: 8.2 µM) in lung cancer, likely due to halogen bonding and enhanced lipophilicity .

- Piperidinyl Analogues : While direct data for the target compound are lacking, 5-(3-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine (logP 1.37) is hypothesized to target kinases or apoptosis pathways, similar to quinazoline-thiadiazole hybrids in .

Antiviral and Anticonvulsant Activity:

- SARS-CoV-2 Inhibitors : Compound 11 () with a pyridinyl-thiadiazole scaffold showed hydrogen bonding with viral proteases, suggesting the target compound’s piperidinyl groups could mimic such interactions .

Biological Activity

5-(4-Piperidin-1-ylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound consists of a thiadiazole ring substituted with piperidine groups, which may contribute to its biological activities. The general formula can be represented as follows:

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

- Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors for key enzymes involved in metabolic pathways.

- Antibacterial Activity : Some studies suggest that these compounds can disrupt bacterial cell wall synthesis or function.

- Anticancer Properties : They may induce apoptosis in cancer cells through various signaling pathways.

Antibacterial Activity

A study demonstrated that related compounds exhibited moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The inhibition rates varied significantly based on structural modifications.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 5-(4-Piperidin-1-ylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine | S. typhi | 15 |

| 5-(4-Piperidin-1-ylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine | B. subtilis | 18 |

Enzyme Inhibition

The compound has shown potential as an acetylcholinesterase inhibitor, which is significant for treating neurodegenerative diseases.

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| 5-(4-Piperidin-1-ylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine | Acetylcholinesterase | 2.14 |

| Related Compound X | Acetylcholinesterase | 0.63 |

Case Studies

Several studies have explored the therapeutic potential of thiadiazole derivatives:

- Anticancer Activity : A study involving various piperidine derivatives showed that compounds similar to 5-(4-Piperidin-1-ylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine exhibited significant cytotoxicity against cancer cell lines. The IC50 values ranged from 10 µM to 30 µM depending on the specific structure and modifications.

- Glucokinase Activation : Research has indicated that certain thiadiazole derivatives can activate glucokinase, offering potential therapeutic benefits in managing diabetes mellitus .

- Fungicidal Activity : Some derivatives have demonstrated fungicidal properties with high inhibition rates against pathogens like Pseudoperonospora cubensis, showcasing their versatility in agricultural applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-Piperidin-1-ylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like substituted carboxylic acids and thiosemicarbazides. For example, POCl3-mediated reflux (90°C, 3 hours) is a common method for 1,3,4-thiadiazole formation, followed by pH adjustment (8–9) for precipitation . Optimization includes solvent selection (e.g., DMSO/water for recrystallization) and stoichiometric control of reagents to improve yield .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

- Methodological Answer : Analytical techniques such as 1H/13C NMR (to confirm proton/carbon environments) and HPLC (≥98% purity) are critical . Mass spectrometry (MS) verifies molecular weight alignment with theoretical values . For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural confirmation, including dihedral angles and hydrogen-bonding networks .

Q. What safety protocols are recommended for handling 5-(4-Piperidin-1-ylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine?

- Methodological Answer : Safety data sheets (SDS) recommend wearing PPE (gloves, lab coat), using fume hoods, and avoiding inhalation/contact. In case of skin exposure, wash with soap/water; for eye contact, rinse thoroughly with water and seek medical advice .

Advanced Research Questions

Q. How do conformational differences in the crystal structure impact the compound’s reactivity or biological activity?

- Methodological Answer : X-ray crystallography reveals two distinct molecular conformers in the asymmetric unit, with dihedral angles between the thiadiazole and piperidine rings differing by ~12° (18.2° vs. 30.3°). These variations may influence intermolecular interactions (e.g., N–H⋯N hydrogen bonds) and packing efficiency, potentially affecting solubility or binding affinity in biological systems .

Q. What computational strategies can predict and optimize synthetic pathways for novel derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches can model transition states and energetics. ICReDD’s integrated approach combines computational predictions with experimental validation to narrow optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error cycles . For example, adjusting electron-withdrawing groups on the piperidine ring could be simulated to enhance reaction yields.

Q. How can contradictory NMR or MS data during characterization be resolved?

- Methodological Answer : Contradictions often arise from impurities or tautomeric forms. Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals and confirm connectivity . High-resolution MS (HRMS) differentiates isobaric species. If discrepancies persist, recrystallization or chromatographic purification (e.g., flash column) removes side products .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

- Methodological Answer : Prioritize assays based on structural analogs. For antimicrobial activity, use broth microdilution (MIC determination) against Gram-positive/negative strains. Cytotoxicity can be assessed via MTT assays on mammalian cell lines. Molecular docking against target proteins (e.g., bacterial enzymes) provides mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.